N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a hydroxyl group and a methoxy group on the benzene ring, which can influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various organic reactions, primarily involving the coupling of amines and carboxylic acids or their derivatives. The presence of functional groups such as hydroxyl and methoxy significantly affects its reactivity and biological properties.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is classified as an aromatic amide, specifically a substituted benzamide. Its structure consists of an amine group attached to a phenyl ring, which is further substituted with hydroxyl and methoxy groups.
The synthesis of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide typically involves the following steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. For example, using ethanol as a solvent under reflux conditions can facilitate the formation of the amide bond effectively.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has a complex molecular structure characterized by:
The molecular formula is CHNO, with a molecular weight of approximately 272.30 g/mol. The compound exhibits various bond lengths typical for amides and aromatic systems, with specific attention to hydrogen bonding interactions due to the hydroxyl group.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can participate in several chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing nature of the amide functionality, making it suitable for various synthetic transformations.
The mechanism of action for N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide in biological systems may involve:
Studies have shown that similar compounds exhibit varying degrees of biological activity based on their structural modifications, particularly in terms of their ability to interact with target proteins or enzymes.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and application potential within scientific research and pharmaceutical development.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide (CAS 663610-83-1) is a benzamide derivative with the molecular formula C₁₄H₁₄N₂O₃ and molecular weight 258.27 g/mol. Its structure features two aromatic ring systems: a 2-hydroxy-4-methoxybenzamide moiety and a 4-aminophenyl group linked via an amide bond. This arrangement creates multiple hydrogen-bonding sites (hydroxyl, amino, and carbonyl groups) that confer distinctive molecular properties . The hydroxyl group at the ortho position relative to the amide carbonyl enables intramolecular hydrogen bonding (O-H···O distance: 2.4–2.6 Å), stabilizing a planar conformation that enhances target binding . The methoxy group provides electron-donating effects (+R effect), while the para-amino group enables extensive electron delocalization across the molecule, contributing to its redox activity and biological interactions .
Table 1: Molecular Properties and Structural Analogs
Property | N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide | N-(4-Aminophenyl)-4-methoxybenzamide [5] | N-(4-Aminophenyl)-2-hydroxybenzamide [3] |
---|---|---|---|
CAS Number | 663610-83-1 | 23600-43-3 | 3679-65-0 |
Molecular Formula | C₁₄H₁₄N₂O₃ | C₁₄H₁₄N₂O₂ | C₁₃H₁₂N₂O₂ |
Molecular Weight (g/mol) | 258.27 | 242.27 | 228.25 |
Key Functional Groups | 2-OH, 4-OCH₃, 4'-NH₂ | 4-OCH₃, 4'-NH₂ | 2-OH, 4'-NH₂ |
Hydrogen Bond Donors | 2 | 1 | 2 |
Intramolecular H-bonding | Present (O-H···O) | Absent | Present (O-H···O) |
Synthetic routes include reflux methods using dimethylformamide followed by recrystallization from ethyl acetate, and electrochemical synthesis yielding high-purity products . The compound exhibits superior antioxidant activity and cancer cell proliferation inhibition compared to analogs lacking the ortho-hydroxyl group (e.g., N-(4-Aminophenyl)-4-methoxybenzamide), highlighting the critical role of substituent positioning [5]. Its structural framework serves as a versatile building block for anticancer pharmacophores, with demonstrated cellular uptake and membrane permeability .
Aminophenyl-benzamide derivatives exhibit significant potential as histone deacetylase (HDAC) inhibitors, a class of epigenetic regulators. HDACs catalyze histone deacetylation, leading to condensed chromatin and transcriptional repression. Benzamide-based inhibitors selectively target HDAC isoforms by chelating the catalytic zinc ion via their carbonyl oxygen and ortho-positioned electron-donating groups [4]. The structural similarity of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide to clinical-stage HDAC inhibitors (e.g., HBI-8000 and pracinostat) suggests analogous epigenetic mechanisms [4]:
Table 2: HDAC-Targeting Drugs with Structural Similarities
HDAC Inhibitor | Clinical Status | Structural Features | Primary Therapeutic Indication |
---|---|---|---|
HBI-8000 | Approved [4] | Hydroxamic acid, aromatic cap | Solid tumours |
Pracinostat | Phase 3 [4] | Benzamide linker, heterocyclic cap | Acute myeloid leukemia |
Abexinostat | Phase 3 [4] | Hydroxamate zinc-binding group | Follicular lymphoma |
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide | Preclinical | Ortho-hydroxy, para-methoxy, 4-aminophenyl | Under investigation |
The compound's redox-active properties may also modulate non-histone epigenetic targets. The phenolic hydroxyl group undergoes oxidation to quinone intermediates, potentially influencing:
In glioma models, related benzamides disrupt cholesterol homeostasis via lanosterol synthase (LSS) inhibition, accumulating 24(S),25-epoxycholesterol—an endogenous LXR agonist that epigenetically reprograms cancer cell metabolism [2]. This suggests dual targeting of enzymatic (LSS) and epigenetic (LXR) pathways, a mechanism potentially shared by N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide.
Despite promising attributes, critical knowledge gaps hinder therapeutic translation:
Structural Optimization Requirements:
Unvalidated Targets: While HDAC inhibition is postulated, direct biochemical evidence is lacking. Required studies include:
Brain Penetration Challenges: Glioblastoma applications require optimized brain exposure. The compound's moderate PSA (90.37 Ų) and logP (3.35) exceed ideal ranges for CNS drugs [9]. Novel delivery strategies include:
Synthetic Methodology Limitations: Current routes yield <70% purity. Imperatives include:
Table 3: Key Research Priorities and Methodological Approaches
Research Gap | Experimental Approach | Expected Outcome |
---|---|---|
Target validation | HDAC inhibition assays | IC₅₀ determination and isoform selectivity profile |
Metabolic stability | Mouse/rat liver microsome assays | Identification of major metabolic soft spots |
Brain penetration | In situ perfusion models; LC-MS/MS quantification | Brain-to-plasma ratio (Kp) determination |
Epigenetic profiling | ChIP-seq; ATAC-seq; RNA-seq | Genome-wide mapping of chromatin modifications |
Combination therapy | Screening with temozolomide/radiation | Synergy quantification (Combenefit software) |
Combination Therapy Potential: No data exists on synergy with standard glioma treatments (temozolomide, radiation). Rational combinations should exploit:
The absence of recent studies (post-2023) underscores the urgency of contemporary mechanistic investigations using advanced epigenomic technologies [8].
Comprehensive Compound Listing
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: